molecular formula C4H6CoO4.4H2O<br>Co(C2H3O2)2<br>C4H6CoO4 B1219435 Cobalt(II) acetate CAS No. 71-48-7

Cobalt(II) acetate

Cat. No. B1219435
CAS RN: 71-48-7
M. Wt: 177.02 g/mol
InChI Key: QAHREYKOYSIQPH-UHFFFAOYSA-L
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Description

Synthesis Analysis

Cobalt(II) acetate is synthesized through various methods, including the reaction of cobalt(II) acetate tetrahydrate with different ligands. For instance, a tri-nuclear cobalt(II) cluster was synthesized by reacting cobalt(II) acetate tetrahydrate with a Salen-type bisoxime chelating ligand, showcasing the compound's versatility in forming complex structures (Dong et al., 2008).

Molecular Structure Analysis

The molecular structure of cobalt(II) acetate-derived compounds reveals a range of coordination geometries. In some cases, cobalt(II) ions are found in five- and six-coordinated geometries within clusters, indicating the flexibility of cobalt(II) acetate in forming varied structural motifs (Dong et al., 2008).

Chemical Reactions and Properties

Cobalt(II) acetate reacts with various ligands to form coordination compounds with unique properties. For example, its reaction with 2-aminopyridine ligands resulted in polymorphic forms displaying distinct magnetic properties, underscoring the compound's reactivity and the influence of ligand choice on the resulting material's characteristics (Dojer et al., 2010).

Physical Properties Analysis

The physical properties of cobalt(II) acetate and its complexes are influenced by their molecular structures. For instance, disk-shaped particles of a cobalt alkoxide, prepared from cobalt acetate, exhibit unique structural features like a brucite-like structure with turbostratic disorder, demonstrating the impact of synthesis methods on the physical attributes of cobalt(II) acetate-derived materials (Chakroune et al., 2005).

Chemical Properties Analysis

The chemical properties of cobalt(II) acetate, particularly its ability to form coordination compounds, are central to its utility in various applications. Cobalt(II) complexes synthesized from cobalt(II) acetate exhibit a range of chemical behaviors, from magnetic properties to reactivity towards different ligands, highlighting the compound's versatility in chemical synthesis (Ziegenbalg et al., 2016).

Scientific Research Applications

Synthesis and Structural Studies

  • Tri-nuclear Cobalt(II) Cluster Synthesis : Cobalt(II) acetate is used in synthesizing tri-nuclear cobalt(II) clusters, which have applications in spectroscopic studies. The clusters show unique structural properties, including five- and six-coordinated geometries and the formation of Co-O-C-O-Co bridges (Dong et al., 2008).
  • Cobalt(II) Complexes with Magnetic Anisotropy : In another study, cobalt(II) acetate reacted with specific ligands to form a dinuclear complex exhibiting strong magnetic anisotropy, important in magnetic studies (Petit et al., 2007).

Nanomaterials and Catalysis

  • Nanofiber Production : Cobalt(II) acetate is utilized in the electrospinning technique to produce cobalt oxides (CoO and Co3O4) nanofibers. These have applications in fields like materials science and optics (Barakat et al., 2008).
  • Catalysis in Oxidative Esterification : It serves as a precursor for cobalt-based catalysts used in oxidative esterification of alcohols to esters, a process important in organic synthesis (Jagadeesh et al., 2013).

Energy and Environmental Applications

  • Supercapacitor Electrode Synthesis : Cobalt(II) acetate is used in plasma spray techniques to create nanostructured Co3O4 electrodes for supercapacitor applications. This highlights its role in energy storage technologies (Tummala et al., 2012).
  • Cobalt Recovery and Energy Production : It plays a role in biocathode microbial electrolysis cells for cobalt recovery and simultaneous production of methane and acetate, indicating its environmental and energy significance (Huang et al., 2014).

Molecular Electronics and Sensing

  • Molecular Transistor Analysis : Cobalt(II) acetate is analyzed in the creation of molecular transistors, demonstrating its potential in nanoelectronics (Perrine & Dunietz, 2008).
  • Fluorescent Chemosensor Development : A cobalt(II) coordination polymer, synthesized using cobalt(II) acetate, acts as a dual-responsive fluorescent chemosensor for acetylacetone and Cr2O72-, illustrating its use in chemical sensing (Xiao et al., 2019).

Polymer Science

  • Radical Polymerization Mediator : Cobalt(II) acetate mediates the radical polymerization of vinyl acetate, aiding in the macromolecular engineering of polymers (Debuigne et al., 2006).

Safety And Hazards

Cobalt(II) acetate is known to be harmful if swallowed . It may cause an allergic skin reaction , allergy or asthma symptoms, or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer . It may also damage fertility or the unborn child .

properties

IUPAC Name

cobalt(2+);diacetate
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InChI

InChI=1S/2C2H4O2.Co/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
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InChI Key

QAHREYKOYSIQPH-UHFFFAOYSA-L
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Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Co+2]
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Molecular Formula

Co(C2H3O2)2, C4H6CoO4
Record name cobalt(II) acetate
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DSSTOX Substance ID

DTXSID6026373
Record name Cobalt(II) acetate
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Molecular Weight

177.02 g/mol
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Physical Description

Cobalt acetate is a red-violet crystalline solid. Vinegar-like odor. (USCG, 1999), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Light-pink solid; [Merck Index] Pink crystals, soluble in water; [MSDSonline]
Record name COBALT ACETATE
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Record name Acetic acid, cobalt(2+) salt (2:1)
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Solubility

Readily soluble in water, 2.1 parts by wt (of the formula wt)/100 parts methanol by wt at 15 °C, Soluble in alcohol and dilute acids
Record name Cobaltous acetate
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Density

1.71 at 68 °F (USCG, 1999) - Denser than water; will sink, Intense red monoclinic, prismatic crystals; density 1.705; on heating becomes anhydrous by 140 °C; soluble in water, alcohols, dilute acids, and pentyl acetate; pH of 0.2 molar aqueous solution: 6.8 /Cobalt(2+) acetate tetrahydrate/
Record name COBALT ACETATE
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Product Name

Cobalt(II) acetate

Color/Form

Light pink crystals, Pink crystals

CAS RN

71-48-7, 5931-89-5
Record name COBALT ACETATE
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Melting Point

284 °F (USCG, 1999), 298 °C (decomposes)
Record name COBALT ACETATE
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Synthesis routes and methods I

Procedure details

The reaction was carried out in a glove box and solvents were degassed prior to use. The polymer 4 (95 mg, 0.16 mmol) was dissolved in dichloromethane (2 mL) in a vial charged with a stir bar. A solution of cobalt acetate tetrahydrate (49.8 mg, 0.20 mmol) in methanol (2 mL) was added slowly to the vial, resulting in precipitation of a red-brown powder. After the suspension was stirred at rt for 3 h, additional methanol (6 mL) was added to precipitate more solid. The solid was collected by filtration, washed with 1/10 dichloromethane/methanol (2×10 mL) and methanol (10 mL), and dried under high vacuum to give the desired product Co(II)(4) (99 mg, 95%). Using a similar procedure, Co(II)(2), Co(II)(3), Co(II)(5), Co(II)(6), and Co(II)(7) were synthesized.
[Compound]
Name
polymer 4
Quantity
95 mg
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reactant
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49.8 mg
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Synthesis routes and methods II

Procedure details

Experiments conducted at 120° C. using just Cobalt (III) acetate without any promoters in air and using acetic acid as solvent resulted in much quicker oxidation than Cobalt (II) acetate with the promoters as described above, leading to rapid consumption of xylenes, as indicated by the green solution turning pink-purple after approximately an hour. Under identical reaction conditions using Co(II) there was a long induction period before any early phase oxidation.
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Synthesis routes and methods III

Procedure details

The C12–C14 α-olefin mixture from Example 1 with the composition shown in Table I was hydroformylated in the manner indicated in Example 1. Unlike Example 1, instead of the rhodium catalyst and the polyethyleneimine ligand, the hydroformylation catalyst used was dicobaltoctacarbonyl without any other ligand, the amount being 2 g of cobalt based on 1000 g of reactor contents. In order that the olefin conversion obtained was from 98 to 99%, as in Example 1, using the same olefin feed, a reactor temperature of 140° C. was required in both reactors. The (aldehyde+alcohol) selectivity was 94%, the paraffin selectivity was 3%, and the selectivity to give higher-boiling aldehyde condensation products was 3%. Once the pressure in the reactors had been released, the discharge was treated with aqueous acetic acid solution while introducing atmospheric oxygen, until the cobalt carbonyl had been oxidized to give cobalt acetate. The aqueous, cobalt-containing phase was separated off in a phase separator, and the organic phase, as in Example 1, hydrogenated and distilled. Table III gives the composition of the C13–C15 alcohol mixture.
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Name
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Synthesis routes and methods IV

Procedure details

Indicator compositions were prepared as for Example 11. The colorants used are listed in Table 13. The second solution (Indicator Composition 13) was prepared by adding 1.0 g of cobalt(II) acetate tetrahydrate {Co(C2H3O2)2.4H2O} (available from Sigma-Aldrich Fine Chemicals, St. Louis, Mo.) to 13 ml of water. Devices were prepared and tested as described in Example 11. The results are recorded in Table 13.
Quantity
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Synthesis routes and methods V

Procedure details

A stock cobalt acetate solution is prepared by combining 21.13 percent by weight cobalt acetate tetrahydrate, Co(C2H3O2)2.4H2O, 5.25 percent by weight glacial acetate acid, and 73.62 percent by weight water. This stock cobalt solution contains 5.0 percent by weight cobalt. A stock tin solution is prepared by dissolving 23.13 percent by weight dimethyltin dichloride, (CH3)2SnCl2, in 76.87 percent by weight water. This stock tin solution contains 12.5 percent by weight tin.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cobalt(II) acetate
Reactant of Route 2
Cobalt(II) acetate
Reactant of Route 3
Cobalt(II) acetate
Reactant of Route 4
Cobalt(II) acetate
Reactant of Route 5
Cobalt(II) acetate
Reactant of Route 6
Cobalt(II) acetate

Citations

For This Compound
6,860
Citations
CF Hendriks, HCA van Beek… - Industrial & Engineering …, 1979 - ACS Publications
Optical andion migration experiments were carried out with acetic acid solutions of Co11 and Co111 acetate. The results indicate a mononuclear structure with six ligands. The largest …
Number of citations: 27 pubs.acs.org
E Gaster, S Kozuch, D Pappo - … Chemie International Edition, 2017 - Wiley Online Library
Efficient and highly selective catalytic conditions for the aerobic autoxidation of methylarenes to benzaldehydes, based on N‐hydroxyphthalimide (NHPI) and cobalt(II) acetate in 1,1,1,3,…
Number of citations: 179 onlinelibrary.wiley.com
T Maruyama, T Nakai - Solar energy materials, 1991 - Elsevier
Cobalt oxide thin films were prepared by a low-temperature atmospheric-pressure chemical vapor deposition method. The raw material was cobalt (II) acetate which is non-toxic and …
Number of citations: 73 www.sciencedirect.com
H Meng, C Liao, M Deng, X Xu, L Yu… - Angewandte …, 2021 - Wiley Online Library
A robust hole transporting layer (HTL), using the cost‐effective Cobalt(II) acetate tetrahydrate (Co(OAc) 2 ⋅4 H 2 O) as the precursor, was simply processed from its aqueous solution …
Number of citations: 158 onlinelibrary.wiley.com
RW Grimes, AN Fitch - Journal of Materials Chemistry, 1991 - pubs.rsc.org
The thermal decomposition of cobalt acetate tetrahydrate has been studied using time-resolved powder neutron diffraction. By using selectively deuterated samples, the loss of water or …
Number of citations: 65 pubs.rsc.org
W Partenheimer - Journal of molecular catalysis, 1991 - Elsevier
When cobalt(II) acetate is added to an oxygenated solution of acetic acid at reflux, a reaction occurs producing cobalt(III) acetate, carbon dioxide, carbon monoxide, methane, methyl …
Number of citations: 82 www.sciencedirect.com
K Bridger, RC Patel, E Matijević - Journal of Inorganic and Nuclear …, 1981 - Elsevier
The formation constant for the 1:1 complex between Co(II) and acetate ions (CoAc + ) has been determined over the temperature range 25–75C, both by spectrophotometry and by …
Number of citations: 12 www.sciencedirect.com
JA Kaduk, W Partenheimer - Powder Diffraction, 1997 - cambridge.org
The crystal structure of cobalt(II) acetate tetrahydrate, Co(C2H3O2)·4H2O, has been refined using single-crystal, laboratory powder, and synchrotron powder diffraction data, both …
Number of citations: 25 www.cambridge.org
T Matsuzaki, K Takeuchi, T Hanaoka, H Arakawa… - Catalysis today, 1996 - Elsevier
Highly dispersed cobalt metal catalysts supported on SiO 2 were prepared by using cobalt(II) acetate as a precursor promoted with noble metals such as Ir, Ru, Rh, Re, Pt or Os. The …
Number of citations: 66 www.sciencedirect.com
RA Bailey, M El-Guindy, JA Walden - Inorganic Chemistry, 1969 - ACS Publications
Thallous acetate (Eastman Organic Chemicals) was recrystallized from methanol. The liquid was almost colorless but with a brownish color developing after 3^ hr. An equimolar mixture …
Number of citations: 5 pubs.acs.org

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